Multigilin
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Overview
Description
Multigilin is a sesquiterpene lactone.
Scientific Research Applications
Drug Discovery and Molecular Biology : The integration of molecular biology and genomic sciences has significantly impacted drug discovery, leading to the development of new treatment options and a better understanding of the genetic basis of diseases (Drews, 2000).
Biomedical Science Convergence : There is a growing need for multidisciplinary thinking and analysis in biomedical research to solve complex biological systems. This approach can lead to new scientific principles and opportunities, particularly in understanding normal and disease states of biological systems (Sharp & Langer, 2011).
Multi-omics Approaches in Disease Research : The integration of various 'omics' technologies (like genomics, proteomics, and metabolomics) allows for a more comprehensive understanding of diseases. This approach enables researchers to study diseases at multiple levels, from genetic to physiological (Hasin, Seldin, & Lusis, 2017).
Systems Pharmacology and Personalized Medicine : Multi-level systems pharmacology models are essential for personalized medicine. These models need to integrate various data sources and be accessible for use in drug development and clinical applications (Nyman et al., 2016).
Stem Cell Therapies : Research on various types of stem cells has opened new avenues in regenerative medicine and cancer therapies. This includes the treatment of genetic, degenerative disorders, and cancers using stem cell-based therapies (Mimeault, Hauke, & Batra, 2007).
Magnetic Nanoparticles in Biomedical Applications : The design and synthesis of multifunctional magnetic nanoparticles have significant potential in protein purification, drug delivery, and medical imaging. These nanoparticles can be engineered to exhibit multiple functions simultaneously, making them highly valuable in nanomedicine (Gao, Gu, & Xu, 2009).
properties
CAS RN |
64937-25-3 |
---|---|
Product Name |
Multigilin |
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10,12,14-17,22H,4H2,1-3,5H3/b9-6-/t10-,12-,14+,15+,16-,17-,20-/m0/s1 |
InChI Key |
UQFKZAAOUCMTRM-NMEMHIFPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
SMILES |
CC=C(C)C(=O)OC1C2C(C(C(C3C1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(C(C3C1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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